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Introduction

Aldehyde dehydrogenase 1A3 (ALDH1A3), a member of the ALDH superfamily, is a critical
enzyme in cellular metabolism, primarily known for catalyzing the oxidation of retinal to retinoic
acid (RA)[1][2]. While its function in healthy adult tissues is limited, ALDH1A3 is frequently
overexpressed in various cancers, including glioblastoma, breast cancer, lung cancer, and
melanoma[3][4][5]. This overexpression is strongly associated with cancer stem cell (CSC)
populations, contributing to tumor initiation, metastasis, chemoresistance, and poor patient
prognosis[2][4][6]. Consequently, ALDH1A3 has emerged as a promising therapeutic target for
developing novel cancer therapies[1][6]. This guide provides a comprehensive overview of the
biological consequences of inhibiting ALDH1A3, detailing its impact on cellular signaling,
summarizing quantitative data from key studies, and outlining relevant experimental protocols.

Molecular Mechanisms and Signaling Pathways

ALDH1AS3's primary role is the synthesis of retinoic acid, a potent signaling molecule that
regulates gene expression by binding to retinoic acid receptors (RARS) and retinoid X
receptors (RXRs)[1][7]. However, its influence extends to several other critical cancer-related
pathways.
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1. Retinoic Acid (RA) Signaling Pathway: ALDH1AS3 is the most catalytically efficient enzyme for
converting all-trans-retinal into all-trans-retinoic acid (atRA)[8][9]. This product, atRA, enters the

nucleus and binds to RAR-RXR heterodimers, which then act as transcription factors to

regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis[1]
[7]. In some cancers, this ALDH1A3-RA axis is hijacked to promote tumor growth[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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